3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Description
This compound, with CAS 1018164-30-1, is a pyrazolo[3,4-b]pyridine derivative characterized by a difluoromethyl group at position 4, a methyl group at position 3, and a propyl substituent at position 2 of the heterocyclic core. Its molecular formula is C₁₄H₁₇F₂N₃O₃, and it has a molecular weight of 313.31 g/mol . It is classified under category E2 (pharmacologically active intermediates) with a purity of 95–97% .
Properties
IUPAC Name |
3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O3/c1-3-5-19-8(2)12-9(13(15)16)7-10(20)18(14(12)17-19)6-4-11(21)22/h7,13H,3-6H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRPAVVJEUNYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of fungicides that act by inhibiting succinate dehydrogenase (sdhi).
Mode of Action
Compounds with similar structures have been known to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain.
Biochemical Pathways
The inhibition of succinate dehydrogenase disrupts the citric acid cycle and the electron transport chain, two crucial biochemical pathways in cellular respiration. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cell.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. In the case of succinate dehydrogenase inhibitors, the result is typically a disruption of energy metabolism, leading to cell death.
Biochemical Analysis
Biochemical Properties
3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as succinate dehydrogenase, which is a key component of the mitochondrial electron transport chain. The interaction between 3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid and succinate dehydrogenase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can disrupt cellular respiration and energy production.
Cellular Effects
The effects of 3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by this compound can lead to an accumulation of succinate, which in turn can affect hypoxia-inducible factor (HIF) signaling pathways. This can result in changes in gene expression related to cellular adaptation to low oxygen conditions.
Molecular Mechanism
At the molecular level, 3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, leading to enzyme inhibition. This binding is facilitated by the unique structural features of the compound, including the difluoromethyl group and the pyrazolo[3,4-b]pyridine ring. The inhibition of succinate dehydrogenase can result in altered metabolic flux and changes in gene expression related to cellular energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained inhibition of succinate dehydrogenase and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit succinate dehydrogenase without causing significant toxicity. At higher doses, toxic effects such as mitochondrial dysfunction and oxidative stress have been observed. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is involved in metabolic pathways related to cellular respiration and energy production. The compound interacts with enzymes such as succinate dehydrogenase, which plays a critical role in the tricarboxylic acid (TCA) cycle. By inhibiting succinate dehydrogenase, the compound can alter metabolic flux and affect the levels of metabolites such as succinate and fumarate.
Transport and Distribution
The transport and distribution of 3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its inhibitory activity and overall efficacy.
Subcellular Localization
The subcellular localization of 3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is critical for its activity and function. The compound is primarily localized to the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondrial compartment.
Biological Activity
3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a compound with significant biological activity, particularly as an inhibitor of key enzymes in cellular metabolism. Its molecular formula is C14H17F2N3O3, and it has a molecular weight of 313.3 g/mol. The compound is primarily studied for its interactions with succinate dehydrogenase, a crucial enzyme in the mitochondrial electron transport chain.
Enzyme Inhibition
The primary mechanism of action for this compound is its ability to bind to the active site of succinate dehydrogenase. This binding inhibits the enzyme's activity, leading to an accumulation of succinate within the cell. Such accumulation can have downstream effects on various signaling pathways, particularly those involving hypoxia-inducible factors (HIFs), which are critical in cellular responses to oxygen levels.
Cellular Effects
The inhibition of succinate dehydrogenase by this compound has been shown to alter several cellular processes:
- Cell Signaling : By affecting HIF signaling pathways, the compound may influence cellular responses to hypoxia.
- Gene Expression : Changes in succinate levels can lead to alterations in gene expression profiles associated with metabolic regulation and stress responses.
- Metabolism : The compound's action can disrupt normal metabolic processes, potentially leading to altered energy production and utilization within cells.
Study on Cancer Cell Lines
Recent studies have explored the anti-proliferative effects of related pyrazolo[3,4-b]pyridine compounds on cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values indicating potent anti-cancer activity. Although specific data for 3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid was not detailed, the structural similarities suggest potential efficacy against similar targets .
In Vitro Studies
In vitro studies have shown that compounds with similar structures can induce apoptosis and arrest the cell cycle at critical phases (S and G2/M). This suggests that 3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid may also exhibit these properties through its influence on metabolic pathways and cellular signaling mechanisms .
Comparative Analysis of Biological Activity
| Compound Name | Target Enzyme | IC50 (µM) | Cell Lines Tested | Mechanism of Action |
|---|---|---|---|---|
| 3-(4-Difluoromethyl)-... | Succinate Dehydrogenase | Not specified | Not specified | Enzyme inhibition leading to metabolic disruption |
| Compound 12b (related) | EGFR | 0.016 (WT), 0.236 (T790M) | A549, HCT-116 | Apoptosis induction, cell cycle arrest |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Structural Variations
The pyrazolo[3,4-b]pyridine scaffold allows for modular substitutions, enabling tailored physicochemical and biological properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations
Replacing difluoromethyl with trifluoromethyl (CF₃) increases molecular weight by ~4 g/mol and enhances electron-withdrawing effects, which may alter binding affinity in enzyme targets .
Cyclopropyl substituents (e.g., in 1018164-70-9) introduce ring strain, possibly enhancing rigidity and selectivity in receptor interactions .
Biological Implications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
